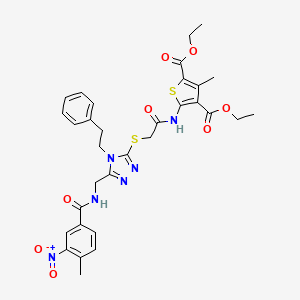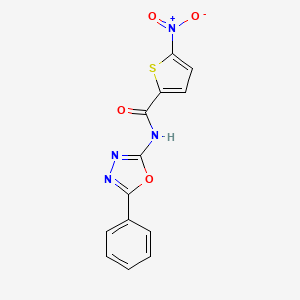
5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a nitro group and a carboxamide group The compound also features a 1,3,4-oxadiazole ring substituted with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the nitro group: Nitration of the thiophene ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Coupling of the oxadiazole and thiophene rings: This step involves the formation of an amide bond between the oxadiazole and thiophene rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The carboxamide group can participate in coupling reactions to form new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Coupling reagents such as EDCI or DCC.
Major Products Formed
Reduction: Formation of 5-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of new amide or ester derivatives.
科学的研究の応用
5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or protein-ligand interactions.
作用機序
The mechanism of action of 5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.
類似化合物との比較
Similar Compounds
5-nitro-2-furyl derivatives: These compounds also contain a nitro group and a heterocyclic ring, and have similar biological activities.
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have a wide range of biological and chemical properties.
Uniqueness
5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of the thiophene, oxadiazole, and nitro functional groups, which confer specific electronic and steric properties that can be exploited in various applications. The presence of the phenyl group also enhances the compound’s stability and potential interactions with biological targets.
特性
IUPAC Name |
5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4S/c18-11(9-6-7-10(22-9)17(19)20)14-13-16-15-12(21-13)8-4-2-1-3-5-8/h1-7H,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKJHSALNPYOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
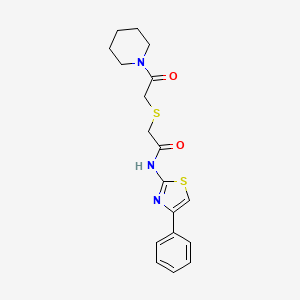
![1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2607262.png)
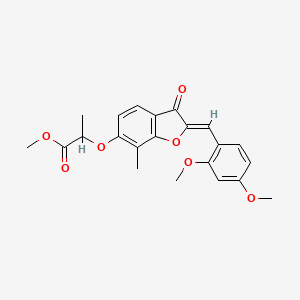
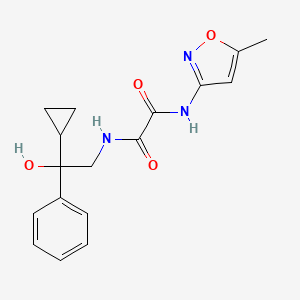
![N-(1,3-benzothiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2607266.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2607269.png)
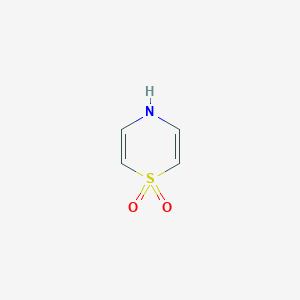
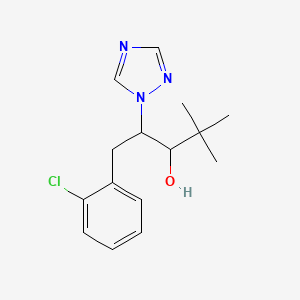
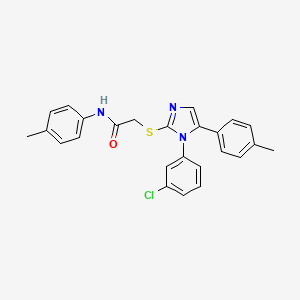

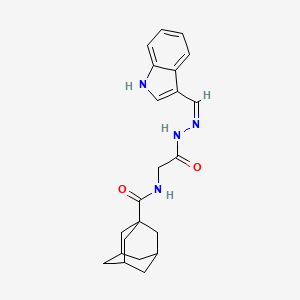

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methylbenzoate](/img/structure/B2607283.png)
